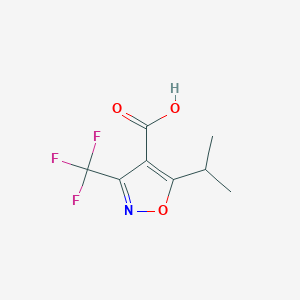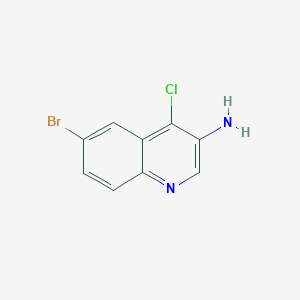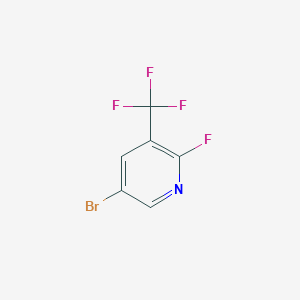
Pyridine, 5-bromo-2-fluoro-3-(trifluorométhyl)-
Vue d'ensemble
Description
“Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)-” is a chemical compound with the empirical formula C6H2BrF4N . It is a solid substance and is used by researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as “Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)-”, involves several steps. For example, 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis
The molecular structure of “Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)-” includes a pyridine ring with bromo, fluoro, and trifluoromethyl substituents . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .Chemical Reactions Analysis
“Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)-” can participate in various chemical reactions. For instance, 2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions .Physical And Chemical Properties Analysis
“Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)-” is a solid substance . It has a molecular weight of 243.98 . More specific physical and chemical properties such as melting point or boiling point are not available in the retrieved resources.Applications De Recherche Scientifique
Industrie Agrochimique
Pyridine, 5-bromo-2-fluoro-3-(trifluorométhyl)-: est un motif structural clé dans les ingrédients agrochimiques actifs. Ses dérivés sont largement utilisés pour la protection des cultures contre les ravageurs. Les dérivés de trifluorométhylpyridine (TFMP), y compris ce composé, ont été incorporés dans plus de 20 nouveaux produits agrochimiques qui ont acquis des noms communs ISO .
Industrie Pharmaceutique
Plusieurs dérivés de TFMP sont utilisés dans l'industrie pharmaceutique. Ce composé, en raison de ses propriétés physicochimiques uniques, contribue aux activités biologiques de divers médicaments. Il fait partie d'un sous-groupe où cinq produits pharmaceutiques contenant la fraction TFMP ont été approuvés, et de nombreux candidats sont actuellement en essais cliniques .
Synthèse de Produits de Protection des Cultures
Ce composé est très demandé comme intermédiaire chimique pour la synthèse de plusieurs produits de protection des cultures. Ses dérivés sont cruciaux pour développer de nouvelles formulations qui aident à une lutte antiparasitaire efficace .
Médicaments Approuvés par la FDA
Le groupe trifluorométhyle, qui fait partie de ce composé, se retrouve dans les médicaments approuvés par la FDA. Au cours des 20 dernières années, la chimie de 19 médicaments approuvés par la FDA contient le groupe TFM comme l'un des pharmacophores, ce qui souligne l'importance de ces composés en chimie médicinale .
Produits Vétérinaires
En plus des produits pharmaceutiques humains, les dérivés de TFMP sont également utilisés dans l'industrie vétérinaire. Deux produits vétérinaires contenant la fraction TFMP ont obtenu une autorisation de mise sur le marché, ce qui indique la polyvalence et l'importance du composé dans différents domaines des sciences de la santé .
Développement de Composés Organiques
Le développement de composés organiques contenant du fluor a été considérablement amélioré par les dérivés de TFMP. Ces composés ont trouvé des applications dans divers domaines en raison des effets des atomes de fluor sur les activités biologiques et les propriétés physiques des composés .
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Acute Tox. 3 Oral . The safety information indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
Orientations Futures
Mécanisme D'action
Target of Action
Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)-, is a pyridine derivative that can be used as a pharmaceutical intermediate It’s known that pyridine derivatives can interact with various biological targets, depending on their specific chemical structure and the presence of functional groups .
Mode of Action
It’s known that pyridine derivatives can interact with their targets through various mechanisms, such as hydrogen bonding, π-π stacking, and electrostatic interactions . The presence of the trifluoromethyl group can enhance the compound’s reactivity and selectivity .
Biochemical Pathways
It’s known that pyridine derivatives can affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The presence of the trifluoromethyl group can enhance the compound’s metabolic stability and lipophilicity, which can potentially improve its bioavailability .
Result of Action
It’s known that pyridine derivatives can exert various biological effects, depending on their specific targets and mode of action .
Action Environment
The action of Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)-, can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances . These factors can affect the compound’s stability, efficacy, and interaction with its targets.
Analyse Biochimique
Biochemical Properties
Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)- plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The nature of these interactions often involves the formation of stable complexes, leading to enzyme inhibition.
Cellular Effects
Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)- has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it has been found to disrupt mitochondrial function, leading to changes in cellular energy metabolism and increased production of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)- involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, forming stable complexes that inhibit their catalytic activity . This inhibition can lead to downstream effects on cellular processes, such as altered gene expression and disrupted metabolic pathways. Furthermore, Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)- has been shown to modulate the activity of transcription factors, thereby influencing the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)- can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that prolonged exposure to Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)- can lead to cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)- vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, it can induce toxic effects, such as liver damage, oxidative stress, and apoptosis . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic pathways, such as those involved in detoxification and energy production .
Transport and Distribution
Within cells and tissues, Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)- is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its lipophilicity and affinity for transport proteins .
Subcellular Localization
The subcellular localization of Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)- is critical for its activity and function. This compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in mitochondria, where it can disrupt mitochondrial function and induce oxidative stress . Understanding the subcellular localization of Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)- is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
5-bromo-2-fluoro-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-3-1-4(6(9,10)11)5(8)12-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBFIHZBGWCNSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365262-75-4 | |
| Record name | 5-bromo-2-fluoro-3-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


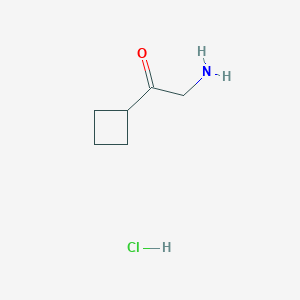

![Bicyclo[2.2.2]octane-2-sulfonyl fluoride](/img/structure/B1382615.png)
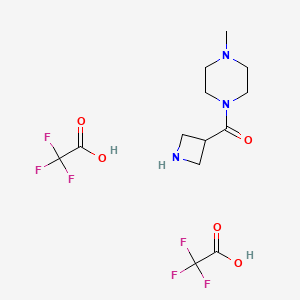
![4-[3-(Benzyloxy)-4-nitrophenyl]morpholine](/img/structure/B1382617.png)
![1-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)ethan-1-one hydrochloride](/img/structure/B1382618.png)


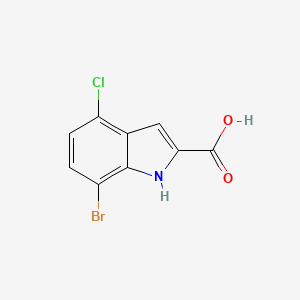
amine hydrochloride](/img/structure/B1382629.png)
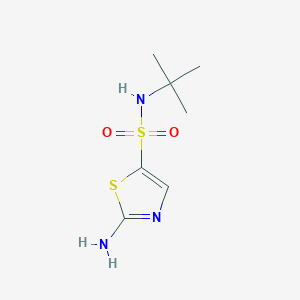
![2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid](/img/structure/B1382631.png)
